(E)-4-Acetoxy Tamoxifen

Overview

Description

(E)-4-Acetoxy Tamoxifen (4-OHT) is a synthetic anti-estrogen drug that has been used for decades to treat hormone-sensitive breast cancer. It is derived from the hormone tamoxifen, which is a selective estrogen receptor modulator (SERM). 4-OHT has a number of unique properties that make it a valuable tool for researchers in the field of endocrinology, as well as for medical practitioners who are treating breast cancer patients.

Scientific Research Applications

Antiestrogenic Effects in Breast Cancer Cells

(E)-4-Acetoxy Tamoxifen, as a derivative of tamoxifen, is primarily researched for its role in breast cancer treatment. Tamoxifen and its metabolites, like endoxifen and 4-hydroxytamoxifen, have shown potent antiestrogenic effects in breast cancer cells. These compounds inhibit estrogen-induced progesterone receptor expression, a key marker in breast cancer response to tamoxifen treatment (Lim et al., 2005).

Tamoxifen in Cellular Function and Gene Expression

Research has also highlighted tamoxifen's influence on cellular functions and gene expression patterns in breast cancer cells. For instance, tamoxifen and its metabolites induce changes in global gene expression patterns in MCF-7 breast cancer cells, affecting a significant number of estrogen-regulated genes (Lim et al., 2006).

Effects on Mitochondrial Electron Transport

Tamoxifen and its derivatives, including 4-hydroxytamoxifen, have been shown to interact with the mitochondrial respiratory chain, acting as both uncoupling agents and inhibitors of electron transport. This interaction leads to a collapse of the membrane potential, significantly impacting cellular metabolism and signaling (Tuquet et al., 2004).

Pharmacogenomics of Tamoxifen

Advances in the research of tamoxifen's pharmacogenomics reveal that genetic polymorphisms in metabolic enzymes and transporters can significantly influence the drug's efficacy and plasma concentrations of its active metabolites. This insight is crucial for personalized medicine approaches in breast cancer treatment (Xiong et al., 2016).

Tamoxifen in Non-Cancer Applications

Interestingly, tamoxifen and its metabolites like 4-hydroxytamoxifen have been studied for their effects beyond cancer treatment. For instance, they show activity against Plasmodium in vitro and in mice, suggesting a potential role in malaria treatment or prevention (Weinstock et al., 2019).

Mechanism of Action

Target of Action

(E)-4-Acetoxy Tamoxifen, a derivative of Tamoxifen, primarily targets the Estrogen Receptor (ER) . The ER plays a crucial role in the growth and development of breast cancer cells . Tamoxifen is a selective estrogen receptor modulator used to treat estrogen receptor positive breast cancer .

Mode of Action

Tamoxifen competitively inhibits estrogen binding to its receptor, which is critical for its activity in breast cancer cells . It leads to a decrease in tumor growth factor α and insulin-like growth factor 1, and an increase in sex hormone binding globulin . The increase in sex hormone binding globulin limits the availability of free sex hormones, thereby reducing the growth stimulus for cancer cells .

Biochemical Pathways

Tamoxifen’s action affects several biochemical pathways. It has been shown to modify the pH on intracellular vacuoles in infected macrophages, with a beneficial effect in controlling the infection by intracellular parasites . Additionally, tamoxifen can activate ERα36, which in turn activates MAPK, AKT, and other signaling pathways, leading to tamoxifen resistance .

Pharmacokinetics

The pharmacokinetic parameters of Tamoxifen, such as bioavailability, half-life, distribution, and excretion, play a primary role in its therapeutic efficacy . Following oral administration, approximately 65% of the administered dose is excreted in feces over a 2-week period, mainly as polar conjugates . Unchanged tamoxifen and unconjugated metabolites account for less than 30% of the fecal radioactivity .

Result of Action

The result of Tamoxifen’s action is the inhibition of cell viability (regular or estrogen-induced) by inducing cell-death machinery . This leads to a decrease in tumor growth and a reduction in the risk of invasive breast cancer .

Action Environment

The action, efficacy, and stability of Tamoxifen can be influenced by environmental factors. For instance, Pomegranate fruit extracts (PFEs) have been shown to enhance the action of Tamoxifen in both sensitive and Tamoxifen-resistant MCF-7 cells . This suggests that dietary and environmental factors can play a significant role in the effectiveness of Tamoxifen treatment .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

(E)-4-Acetoxy Tamoxifen plays a crucial role in various biochemical reactions, particularly those involving estrogen receptors. It interacts with enzymes such as cytochrome P450 enzymes, including CYP2D6 and CYP3A4, which are responsible for its metabolism. The compound binds to estrogen receptors, modulating their activity and influencing the expression of estrogen-responsive genes. Additionally, this compound interacts with proteins such as sex hormone-binding globulin (SHBG), affecting its levels and activity .

Cellular Effects

This compound exerts significant effects on various cell types, particularly breast cancer cells. It influences cell function by modulating cell signaling pathways, including the estrogen receptor signaling pathway. This modulation leads to changes in gene expression, affecting cellular processes such as proliferation, apoptosis, and differentiation. In breast cancer cells, this compound inhibits cell growth and induces apoptosis, thereby exerting its anti-cancer effects .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to estrogen receptors, where it acts as an antagonist in breast tissue. This binding inhibits the transcriptional activity of estrogen-responsive genes, leading to reduced cell proliferation and increased apoptosis. Additionally, this compound can influence the activity of various enzymes, including cytochrome P450 enzymes, which play a role in its metabolism and the formation of active metabolites .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation products can also have biological activity. Long-term exposure to this compound in vitro and in vivo has been associated with sustained anti-proliferative effects on cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity. At higher doses, this compound can cause adverse effects, including hepatotoxicity and reproductive toxicity. These threshold effects highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes convert this compound into active metabolites, which can exert both anti-estrogenic and estrogen-like effects. The compound also interacts with glucuronidation enzymes, such as UGT2B7, which facilitate its excretion. These metabolic pathways influence the overall pharmacokinetics and pharmacodynamics of this compound, affecting its efficacy and safety profile .

properties

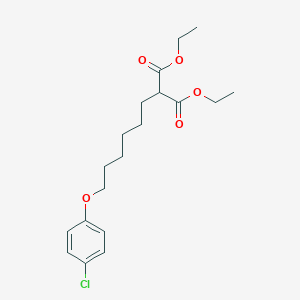

IUPAC Name |

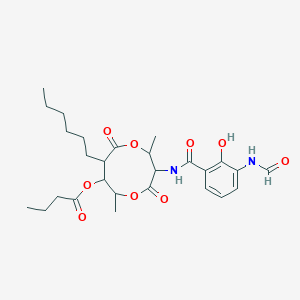

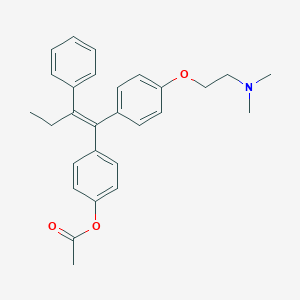

[4-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31NO3/c1-5-27(22-9-7-6-8-10-22)28(24-13-17-26(18-14-24)32-21(2)30)23-11-15-25(16-12-23)31-20-19-29(3)4/h6-18H,5,19-20H2,1-4H3/b28-27+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKPMDROJNZRQJ-BYYHNAKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC=C(C=C2)OC(=O)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(/C1=CC=C(C=C1)OCCN(C)C)\C2=CC=C(C=C2)OC(=O)C)/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone](/img/structure/B16412.png)